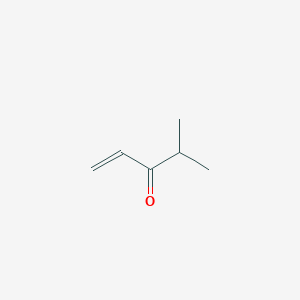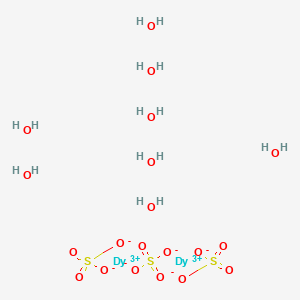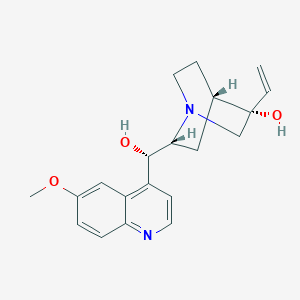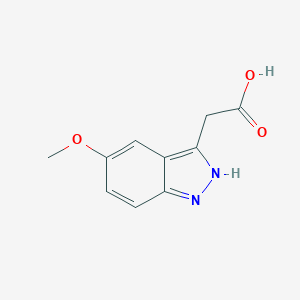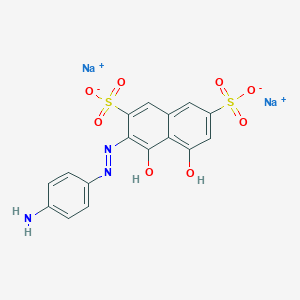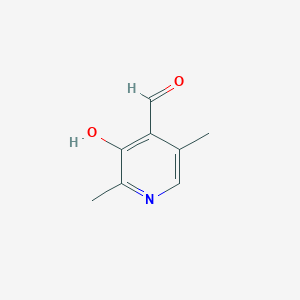
5-Désoxypyridoxal
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-Deoxypyridoxal has several scientific research applications:
Analyse Biochimique
Biochemical Properties
5-Deoxypyridoxal is involved in non-enzymatic electrophilic catalysis of carbon deprotonation of glycine, enhancing the carbon acidity of alpha-amino acids . It forms an imine with alanine, which then undergoes deprotonation at the alpha-amino carbon of alanine to form a resonance delocalized 5-Deoxypyridoxal-stabilized carbanion .
Cellular Effects
5-Deoxypyridoxal has been shown to increase the oxygen affinity of hemoglobin solutions, as well as of dilute suspensions of normal and sickle red cells and whole blood . This suggests that it may have significant effects on cellular processes, particularly those involving oxygen transport and utilization .
Molecular Mechanism
The molecular mechanism of 5-Deoxypyridoxal involves the formation of an imine with alanine, which then undergoes deprotonation at the alpha-amino carbon of alanine to form a resonance delocalized 5-Deoxypyridoxal-stabilized carbanion . This mechanism suggests that 5-Deoxypyridoxal may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Deoxypyridoxal can change over time. For instance, it has been observed that 5-Deoxypyridoxal reacts with alanine to form an imine, which then undergoes deprotonation at the alpha-amino carbon of alanine to form a resonance delocalized 5-Deoxypyridoxal-stabilized carbanion .
Metabolic Pathways
5-Deoxypyridoxal is involved in the non-enzymatic electrophilic catalysis of carbon deprotonation of glycine, a crucial metabolic pathway . It also plays a role in the reaction of hemoglobin with oxygen, suggesting its involvement in metabolic pathways related to oxygen transport and utilization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Deoxypyridoxal can be synthesized through catalytic hydrogenolysis of the corresponding 5-phosphorylated derivatives. This method involves the reduction of the phosphorylated compound using a suitable catalyst, resulting in high yields of 5-Deoxypyridoxal .
Industrial Production Methods: While specific industrial production methods for 5-Deoxypyridoxal are not extensively documented, the catalytic hydrogenolysis approach mentioned above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, including purification by sublimation and spectrophotometric determination of concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Deoxypyridoxal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of Schiff bases with amino groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Schiff base formation occurs under mild acidic or basic conditions, often using aldehydes and amines
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Schiff bases.
Mécanisme D'action
The mechanism by which 5-Deoxypyridoxal exerts its effects involves the formation of Schiff bases with the terminal amino groups of the alpha chains of hemoglobin. This interaction stabilizes the oxy form of hemoglobin, thereby increasing its oxygen affinity. The compound’s aldehyde group is highly reactive, facilitating the formation of these Schiff bases under physiological conditions .
Comparaison Avec Des Composés Similaires
Pyridoxal Phosphate: A coenzyme form of vitamin B6 involved in various enzymatic reactions.
Uniqueness of 5-Deoxypyridoxal: 5-Deoxypyridoxal is unique due to its high reactivity and ability to form Schiff bases with hemoglobin, significantly increasing its oxygen affinity. This property makes it a promising candidate for therapeutic applications, particularly in treating sickle cell anemia .
Propriétés
IUPAC Name |
3-hydroxy-2,5-dimethylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-9-6(2)8(11)7(5)4-10/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIPVHKLPDELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171672 | |
| Record name | 5-Deoxypyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-49-6 | |
| Record name | 5-Deoxypyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Deoxypyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Deoxypyridoxal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG9ZA4DZU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


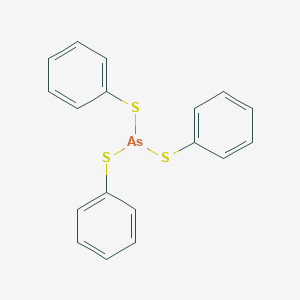
![4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B154554.png)
